
3,3',3''-Nitrilotris(propionohydrazide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’,3’'-Nitrilotris(propionohydrazide) is a chemical compound with the molecular formula C9H21N7O3 and a molecular weight of 275.30814 g/mol . It is known for its unique structure, which includes three propionohydrazide groups attached to a central nitrogen atom. This compound is used in various scientific research applications due to its versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’'-Nitrilotris(propionohydrazide) typically involves the reaction of propionohydrazide with a nitrilotriacetic acid derivative under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The reaction mixture is then cooled, and the product is purified using recrystallization techniques .
Industrial Production Methods
In an industrial setting, the production of 3,3’,3’'-Nitrilotris(propionohydrazide) follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure. The product is then isolated and purified using advanced separation techniques such as chromatography and distillation .
化学反应分析
Types of Reactions
3,3’,3’'-Nitrilotris(propionohydrazide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazide groups can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitriles or carboxylic acids.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted hydrazides.
科学研究应用
3,3’,3’'-Nitrilotris(propionohydrazide) is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent for certain diseases due to its bioactive properties.
Industry: In the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 3,3’,3’'-Nitrilotris(propionohydrazide) involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide groups can form hydrogen bonds and coordinate with metal ions, leading to inhibition or activation of enzymatic activity. The compound can also interact with nucleophiles and electrophiles, affecting various biochemical pathways .
相似化合物的比较
Similar Compounds
- 3,3’,3’'-Nitrilotris(acetamide)
- 3,3’,3’'-Nitrilotris(butyramide)
- 3,3’,3’'-Nitrilotris(malonamide)
Uniqueness
3,3’,3’'-Nitrilotris(propionohydrazide) is unique due to its specific hydrazide groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it has a higher affinity for certain metal ions and can form more stable complexes, making it valuable in coordination chemistry and medicinal research.
属性
CAS 编号 |
91933-31-2 |
|---|---|
分子式 |
C9H21N7O3 |
分子量 |
275.31 g/mol |
IUPAC 名称 |
3-[bis(3-hydrazinyl-3-oxopropyl)amino]propanehydrazide |
InChI |
InChI=1S/C9H21N7O3/c10-13-7(17)1-4-16(5-2-8(18)14-11)6-3-9(19)15-12/h1-6,10-12H2,(H,13,17)(H,14,18)(H,15,19) |
InChI 键 |
PMPWHLYNGLTUHI-UHFFFAOYSA-N |
规范 SMILES |
C(CN(CCC(=O)NN)CCC(=O)NN)C(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


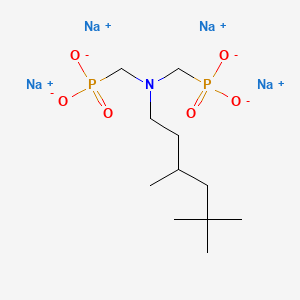


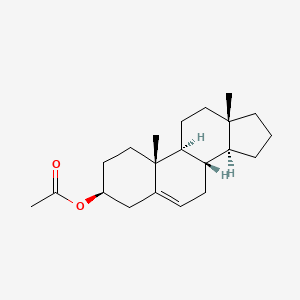
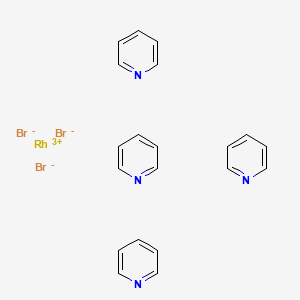


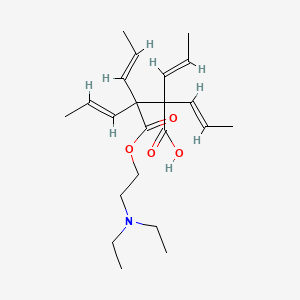
![2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinolin-1-yl]ethyl carbanilate](/img/structure/B13775295.png)
![Benzenesulfonic acid, 2-[[9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthracenyl]amino]-5-methyl-](/img/structure/B13775299.png)
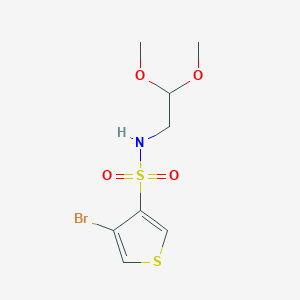
![Acetic acid, [[(1-methylethylidene)amino]oxy]-, sodium salt](/img/structure/B13775311.png)

![2-chloroethyl-[(4-methoxyphenyl)methyl]-methylazanium;chloride](/img/structure/B13775337.png)
